molecular formula C7H5FINO2 B6294743 5-Fluoro-2-hydroxy-3-iodo-benzamide CAS No. 2387111-72-8

5-Fluoro-2-hydroxy-3-iodo-benzamide

Cat. No.: B6294743
CAS No.: 2387111-72-8
M. Wt: 281.02 g/mol
InChI Key: ASTCIIXPVVJPSQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-3-iodo-benzamide is a halogenated benzamide derivative with a unique substitution pattern: a hydroxyl (-OH) group at position 2, an iodine atom at position 3, and a fluorine atom at position 5. The combination of electron-withdrawing halogens (F, I) and a hydrogen-bonding hydroxyl group may confer distinct electronic and steric properties, influencing reactivity and biological interactions.

Properties

IUPAC Name

5-fluoro-2-hydroxy-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTCIIXPVVJPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-3-iodo-benzamide typically involves multi-step organic reactions. One common method includes the iodination of 5-Fluoro-2-hydroxy-benzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-3-iodo-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the aromatic ring structure.

Scientific Research Applications

5-Fluoro-2-hydroxy-3-iodo-benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-3-iodo-benzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below highlights key structural differences between 5-fluoro-2-hydroxy-3-iodo-benzamide and related benzamide derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
This compound 2-OH, 3-I, 5-F ~281 (calculated) Rare iodine substitution; hydroxyl at C2
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide 2-F, 3-CH₃, 5-Br, N-cyclopropyl 272.11 Bromine substitution; cyclopropylamide group
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide 2-F, 5-Br, N-(2-methoxyphenyl) 324.14 Methoxyphenylamide; bromine at C5
5-Bromo-4-fluoro-2-hydroxybenzaldehyde 2-OH, 4-F, 5-Br 233.0 (calculated) Aldehyde group instead of amide
2-Fluoro-5-iodobenzotrifluoride 2-F, 5-I, CF₃ 289.99 Trifluoromethyl group; lacks amide moiety

Key Observations :

  • Halogen Diversity : The target compound’s iodine atom distinguishes it from bromo- or chloro-substituted analogs. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to lighter halogens .
  • Functional Groups : Unlike aldehydes (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) or trifluoromethyl derivatives (e.g., 2-fluoro-5-iodobenzotrifluoride), the target compound retains the benzamide core, critical for hydrogen-bonding interactions .

Physicochemical and Electronic Properties

  • Molecular Weight : The iodine atom contributes significantly to the target compound’s higher molecular weight (~281) compared to bromo (e.g., 272.11 in ) or methoxy derivatives (324.14 in ).
  • Solubility: Hydroxyl and amide groups likely improve aqueous solubility relative to nonpolar analogs (e.g., trifluoromethyl derivatives in ).

Biological Activity

5-Fluoro-2-hydroxy-3-iodo-benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its mechanisms of action, biological effects, and relevant research findings.

This compound features a unique combination of fluorine, iodine, and hydroxyl groups attached to a benzamide structure. These substituents significantly influence its chemical reactivity and biological interactions.

Mechanism of Action:

  • The fluorine and iodine atoms can form strong interactions with biological molecules, potentially modulating enzyme activities and protein interactions.
  • The hydroxyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Anticancer Properties

Research has indicated that this compound exhibits potent anticancer activity. A study evaluated its effects on L1210 mouse leukemia cells, revealing significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism was suggested to involve intracellular release of active metabolites that disrupt cellular processes .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. It acts as a biochemical probe to study enzyme activities, particularly in cancer research where enzyme modulation is crucial for therapeutic strategies.

Case Studies

  • In Vitro Studies on Leukemia Cells
    • Objective: Assess the growth inhibitory effects of this compound on L1210 cells.
    • Results: The compound showed significant inhibition with an IC50 in the nanomolar range, indicating strong potential as an anticancer agent .
  • Mechanistic Studies
    • Objective: Investigate the metabolic pathways involved in the activation of the compound.
    • Findings: Studies demonstrated that the compound undergoes metabolic conversion to produce active forms that inhibit cell growth through specific biochemical pathways .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

CompoundKey FeaturesBiological Activity
5-Fluoro-2-hydroxy-benzamideLacks iodine; lower reactivityWeaker anticancer properties
2-Hydroxy-3-iodo-benzamideLacks fluorine; different interaction profileLimited activity
5-Fluoro-3-iodo-benzamideLacks hydroxyl group; altered binding characteristicsReduced efficacy

Research Applications

The diverse applications of this compound span various fields:

  • Medicinal Chemistry: As a lead compound for developing new anticancer therapies.
  • Biochemical Research: Used as a probe to study enzyme functions and cellular signaling pathways.
  • Drug Development: Investigated for potential use in targeted therapies due to its unique chemical properties.

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